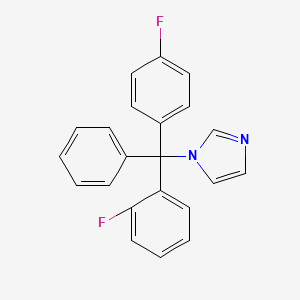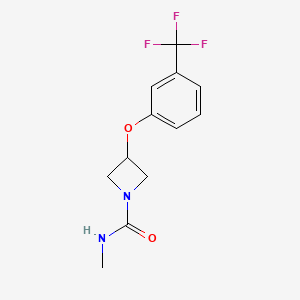
Fosfluridine Tidoxil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosfluridine tidoxil is a small molecule drug that functions as a thymidylate synthase inhibitor. It has been primarily investigated for its potential in treating various types of cancer, including colorectal cancer, breast cancer, and actinic keratosis . The compound was initially developed by Wilex GmbH and has undergone several clinical trials to evaluate its efficacy and safety .
Preparation Methods
The synthetic routes and reaction conditions for fosfluridine tidoxil are not extensively detailed in publicly available sources. it is known that the compound is prepared as a small molecule drug, and its preparation involves dissolving the drug in dimethyl sulfoxide (DMSO) to create a mother liquor . For industrial production, the specific methods and conditions are proprietary and not disclosed in the available literature.
Chemical Reactions Analysis
Fosfluridine tidoxil undergoes various chemical reactions, primarily involving its role as a thymidylate synthase inhibitor. The types of reactions it undergoes include:
Oxidation: The compound can undergo oxidation reactions, although specific details are not provided.
Reduction: Reduction reactions may also occur, but detailed conditions and reagents are not specified.
Substitution: Substitution reactions are possible, particularly in the context of its interaction with thymidylate synthase.
Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions are typically related to its inhibitory effects on thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells .
Scientific Research Applications
Fosfluridine tidoxil has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a research tool to study the inhibition of thymidylate synthase and its effects on DNA synthesis.
Biology: Investigated for its potential to disrupt cellular processes in cancer cells, leading to cell death.
Medicine: Evaluated in clinical trials for the treatment of colorectal cancer, breast cancer, and actinic keratosis
Mechanism of Action
Fosfluridine tidoxil exerts its effects by inhibiting thymidylate synthase (TYMS), an enzyme crucial for DNA synthesis. By inhibiting TYMS, the compound disrupts the production of thymidine monophosphate (TMP), a nucleotide essential for DNA replication. This disruption leads to the accumulation of DNA damage and ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Fosfluridine tidoxil is unique in its specific inhibition of thymidylate synthase. Similar compounds include other thymidylate synthase inhibitors such as:
Fluorouracil (5-FU): A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
Raltitrexed: Another thymidylate synthase inhibitor used in cancer treatment.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
This compound stands out due to its specific molecular structure and potential for targeted cancer therapy .
Properties
CAS No. |
174638-15-4 |
|---|---|
Molecular Formula |
C34H62FN2O10PS |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C34H62FN2O10PS/c1-3-5-7-9-11-13-14-16-18-20-22-49-26-27(44-21-19-17-15-12-10-8-6-4-2)24-45-48(42,43)46-25-29-30(38)31(39)33(47-29)37-23-28(35)32(40)36-34(37)41/h23,27,29-31,33,38-39H,3-22,24-26H2,1-2H3,(H,42,43)(H,36,40,41)/t27?,29-,30-,31-,33-/m1/s1 |
InChI Key |
LBBDGLOPGRGFDO-FKJRLRTPSA-N |
SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDP-990006; HDP990006; HDP 990006 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















